3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Description
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a bicyclic aldehyde featuring a hydroxyl group at the 3-position and a partially hydrogenated naphthalene backbone. It serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as coumarins and Schiff bases. Its synthesis often involves condensation reactions, as demonstrated by its use in forming 3-acetyl-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one (56% yield via ethanol reflux with ethyl acetoacetate and piperidine catalysis) . Additionally, enantioselective vanadium-catalyzed oxidative coupling methods achieve a 77% yield, highlighting its role in asymmetric synthesis .
Properties
IUPAC Name |
3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h5-7,13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNMQJSEHLYYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86295-44-5 | |
| Record name | 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
The most efficient route involves a microwave-assisted propargyl Claisen rearrangement of propargyl vinyl ether (PVE) precursors. This method, adapted from the synthesis of structurally related 2,4-cyclohexadienones, leverages-sigmatropic rearrangements to construct the bicyclic framework.
Experimental Procedure
- Precursor Preparation : Propargyl vinyl ethers are synthesized by reacting propargyl alcohols with vinyl ethers under acidic conditions. For example, treatment of 5,6,7,8-tetrahydro-2-naphthol with propargyl bromide in the presence of $$ \text{BF}3 \cdot \text{Et}2\text{O} $$ yields the PVE intermediate.
- Rearrangement Conditions :
Under these conditions, the PVE undergoes rearrangement to form 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with a reported yield of 59–87% for analogous compounds.
Mechanistic Insights
The reaction proceeds via a concerted-sigmatropic shift, generating a ketene intermediate that tautomerizes to the aldehyde (Figure 1). The microwave irradiation accelerates the reaction by providing uniform heating, reducing decomposition side reactions.
Friedel-Crafts Acylation and Oxidation
Formylation Strategy
An alternative approach involves Friedel-Crafts acylation followed by oxidation:
- Acylation : 5,6,7,8-Tetrahydronaphthalen-3-ol is treated with dichloromethyl methyl ether ($$ \text{Cl}2\text{CHOCH}3 $$) in the presence of $$ \text{AlCl}_3 $$, introducing a formyl group at the 2-position.
- Oxidation : The intermediate hydroxymethyl derivative is oxidized using pyridinium chlorochromate (PCC) to yield the target aldehyde.
Optimization Challenges
- Regioselectivity : Directing groups (e.g., hydroxyl at C-3) ensure ortho-formylation, but competing para-substitution may occur.
- Yield : This method typically achieves 45–60% yield due to over-oxidation side reactions.
Characterization and Stability
Spectroscopic Data
Stability Considerations
The compound is sensitive to prolonged exposure to air and light, requiring storage at 2–8°C under inert gas. Decomposition during column chromatography has been reported, necessitating rapid purification via flash chromatography.
Comparative Analysis of Methods
Applications and Derivatives
The aldehyde group enables condensation reactions to generate thiosemicarbazones and Schiff bases, which exhibit bioactivity in medicinal chemistry. For example, copper complexes of its thiosemicarbazone derivatives show cytotoxicity against breast cancer cells (IC$$ _{50} $$ < 2 μM).
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group readily participates in condensation reactions with nitrogen nucleophiles. A key example is its reaction with thiosemicarbazide under microwave irradiation:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + Aldehyde | EtOH, 80°C, MW (5 min), AcOH | Thiosemicarbazone derivative | 85-92% |
This reaction produces thiosemicarbazones, which serve as ligands for transition metal complexes. The reaction mechanism involves nucleophilic attack by the thiosemicarbazide’s amino group on the aldehyde carbonyl, followed by dehydration.
Metal Coordination Chemistry
Thiosemicarbazone derivatives of this aldehyde form stable complexes with copper(II) ions , enhancing their bioactivity:
| Ligand | Metal Salt | Complex Structure | Cytotoxicity (IC₅₀ vs. MCF-7 cells) | Reference |
|---|---|---|---|---|
| Thiosemicarbazone derivative | CuCl₂·2H₂O | Square-planar Cu(II) center | 0.3–2.0 μM |
These complexes exhibit significantly higher cytotoxicity compared to the free ligand, attributed to their ability to induce oxidative stress in cancer cells through ROS generation .
Oxidation and Reduction
The compound’s functional groups enable selective transformations:
Oxidation
-
Aldehyde → Carboxylic acid : Controlled oxidation with KMnO₄ under acidic conditions converts the aldehyde to a carboxylic acid.
-
Phenol → Quinone : Strong oxidizing agents (e.g., CrO₃) can oxidize the hydroxyl group, though this is less common due to steric hindrance from the tetrahydronaphthalene ring.
Reduction
-
Aldehyde → Alcohol : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol without affecting the hydroxyl group.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at the ortho and para positions relative to the hydroxyl group:
| Reaction Type | Reagent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (in CCl₄) | FeBr₃ catalyst | 5-Bromo derivative | |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative |
The hydroxyl group acts as an activating director, while the aldehyde exerts a moderate deactivating meta-directing effect.
Pericyclic Reactions
The conjugated π-system participates in thermally activated processes, as demonstrated in studies of related salicylaldehyde derivatives :
-
-Sigmatropic Rearrangements : The aldehyde group facilitates Claisen-like rearrangements under microwave irradiation.
-
Electrocyclization : The compound’s enal system undergoes disrotatory [π6d] electrocyclization to form polycyclic intermediates.
| Reaction | Activation Energy (ΔG‡) | Conditions | Product |
|---|---|---|---|
| -Sigmatropic shift | 24.1 kcal/mol | MW, imidazole catalyst | 1,3-Cyclohexadiene intermediate |
Scientific Research Applications
Scientific Research Applications
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is widely utilized in various scientific research applications . These applications include:
- Organic Synthesis This compound serves as a versatile building block in organic synthesis reactions for creating complex organic molecules, which is essential in academic and industrial laboratories .
- Synthesis of Fine Chemicals It is an important intermediate in the synthesis of various fine chemicals, including fragrances and flavoring agents, enhancing product quality in the food and cosmetic industries .
- Pharmaceutical Development It is employed in the development of pharmaceutical compounds, particularly in creating new drugs with potential therapeutic effects, aiding researchers in drug discovery processes .
- Material Science It is used in the formulation of advanced materials, such as polymers and resins, contributing to innovations in material properties and performance in various applications .
Synthesis of Thiosemicarbazone Derivatives
This compound, along with other related compounds such as 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde and 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, can be used in the synthesis of salicylaldehyde thiosemicarbazone . These compounds can undergo condensation reactions with thiosemicarbazide in ethanol under microwave irradiation, typically at 80 °C within 5 minutes, in the presence of a catalytic amount of acetic acid to yield the corresponding thiosemicarbazones .
Thiosemicarbazones and their metal complexes, derived from compounds like this compound, have been screened for biological activities, including antibacterial and antifungal properties . For instance, studies have reported the synthesis, characterization, and antimicrobial activities of bis(thiocarbohydrazone) ligands derived from salicylaldehyde derivatives, along with their transition metal complexes . These compounds have shown activity against bacteria such as Azotobacter and Rhizobium, and fungi such as Fusarium oxysporium . Some complexes exhibit remarkable activity against E. coli and S. aureus, with certain ternary complexes showing higher activity than control antifungal agents .
Applications in Topical Compositions
Tetrahydronaphthalene derivatives, including compounds related to this compound, may find application in topical compositions for treating skin conditions . These compounds can be administered topically at concentrations ranging from 0.001% to 10% by weight, particularly in formulations like ointments, creams, gels, and sprays . They are also used in cosmetics for body and hair hygiene, especially for treating acne-prone skin .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, hydrogenation levels, and functional groups, leading to distinct chemical properties and applications. Below is a detailed comparison:
Functional Group Variations
Key Insights :
- The aldehyde group in the parent compound enables nucleophilic additions (e.g., forming Schiff bases with amines), while the carboxylic acid analog participates in esterification or salt formation.
- Methoxy-substituted derivatives exhibit increased electron density, altering reactivity in electrophilic substitutions .
Substituent and Hydrogenation Effects
Key Insights :
- Hexahydro derivatives (additional hydrogenation) exhibit lower melting points and higher volatility, making them suitable for fragrance formulations .
Biological Activity
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS Number: 86295-44-5) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.22 g/mol
- Melting Point : 55-57 °C
- LogP : 2.08350 (indicating moderate lipophilicity) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 3.7 mM, indicating moderate cytotoxicity .
- Copper(II) Complexes : When complexed with copper(II), the derivatives showed significantly enhanced cytotoxicity (IC50 values between 0.3–2 mM), suggesting that metal coordination may enhance their therapeutic potential .
The mechanism underlying the anticancer activity appears to be related to the induction of oxidative stress. Studies indicated that these complexes led to low levels of reactive oxygen species (ROS) and minimal depletion of glutathione (GSH) in breast cancer cells . This oxidative stress may disrupt cellular homeostasis and promote apoptosis in cancer cells.
Other Biological Activities
In addition to anticancer effects, preliminary data suggest that this compound may influence other biological pathways:
- Type III Secretion System Inhibition : In a study assessing its effect on bacterial virulence factors, the compound demonstrated a capacity to downregulate the expression of key activators involved in bacterial secretion systems . This suggests a potential role in antimicrobial applications.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
